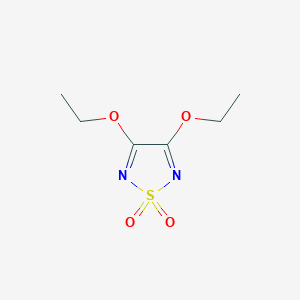
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives often involves the substitution of halogenated pyridines with different nucleophiles. For instance, the synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for other pyridine derivatives, was achieved from 2,6-dichloro-3-trifluoromethylpyridine through regioselective substitution and conversion of functional groups . Similarly, the synthesis of 2-amino-3-nitropyridine-6-methoxy involved substitution, nitration, ammoniation, and oxidation steps starting from 2,6-dichloropyridine . These methods demonstrate the versatility of pyridine chemistry and the potential pathways that might be used to synthesize the compound "6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride".
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, NMR, and electronic spectroscopy are commonly used to analyze the molecular structure of pyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, and its structural features were further studied by IR, NMR, and UV-vis absorption and fluorescence spectroscopy . These techniques could be applied to determine the molecular structure of "6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride" and to confirm the position of substituents on the pyridine ring.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by the substituents present on the ring. For instance, the paper on the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine discusses the reaction activity of a related compound, which could provide insights into the reactivity of "6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride" . The presence of methoxy and amino groups can affect the electron density of the pyridine ring and thus its reactivity in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and functional groups. For example, the study of tautomerism in 2,6-dihydroxypyridine derivatives provides information on the stability of different tautomeric forms in solution and the presence of strong hydrogen bonding in the solid state . These properties are crucial for understanding the behavior of "6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride" in various environments and could be predicted based on the properties of similar compounds.
Applications De Recherche Scientifique
Environmental and Biological Impacts of Chemical Compounds
Estrogenic Chemicals and Environmental Impact : Research on Methoxychlor, a chlorinated hydrocarbon pesticide, highlights the importance of understanding the metabolism and environmental impact of chemical compounds. Methoxychlor's estrogenic activity, through its metabolite HPTE, and its adverse effects on fertility and development underline the potential health hazards of environmental estrogens (Cummings, A., 1997) Critical reviews in toxicology.
Psychoactive Substances and Their Effects : The study of 5-MeO-DALT, a psychoactive substance, emphasizes the significance of scientific literature on the pharmacological, physiological, and toxicological characteristics of novel compounds. This includes understanding their effects on human behavior and health risks (Corkery, J., Durkin, E., Elliott, S., Schifano, F., & Ghodse, A. H., 2012) Progress in Neuro-Psychopharmacology and Biological Psychiatry.
Intramolecular Reactions and Chemical Analysis : Understanding intramolecular reactions, such as double proton transfer in compounds like BP(OH)2, provides insight into the chemical properties and reaction mechanisms that could be relevant to studying similar compounds like 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (Glasbeek, M., 1999) Biochimica et Biophysica Acta.
Chelation Therapy and Metal Complexation : Research on hydroxypyridinones and their complexes with aluminium highlights the therapeutic applications of chemical compounds in chelation therapy. Such studies are crucial for designing drugs to treat metal toxicity (Santos, M. A., 2002) Coordination Chemistry Reviews.
Analytical and Toxicological Reviews : Reviews of the analytical methods used in determining antioxidant activity and the toxicological profiles of chemicals like chlorpyrifos demonstrate the comprehensive approaches needed to assess the safety, efficacy, and environmental impact of chemical compounds. These reviews provide frameworks for studying new substances, ensuring a thorough understanding of their properties and potential applications or hazards (Munteanu, I., & Apetrei, C., 2021, International Journal of Molecular Sciences) International Journal of Molecular Sciences.
Safety And Hazards
Propriétés
IUPAC Name |
6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-9-7-5(8)3-4-6(10-7)11-2;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLCRBBRGGGHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)OC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879796 | |
| Record name | HC Blue 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | |
CAS RN |
83732-72-3 | |
| Record name | 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Blue 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200C548F9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)




![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)




